2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-ethylsulfanyl-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-28-22-24-19-17(15-9-5-4-6-10-15)13-23-20(19)21(26)25(22)14-16-11-7-8-12-18(16)27-2/h4-13,23H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJVVVJFLAIXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, with CAS number 2034490-97-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse sources to provide a comprehensive overview.
- Molecular Formula : C22H21N3O2S
- Molecular Weight : 391.5 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core structure, which is significant in medicinal chemistry due to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the pyrrolo[3,2-d]pyrimidine scaffold.
- Substitution reactions to introduce the ethylthio and methoxybenzyl groups.
Antitumor Activity
Recent studies have focused on the antitumor properties of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 μM across different cell lines, indicating potent cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .
The proposed mechanism for the antitumor activity of this compound includes:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through activation of apoptotic pathways.
- Targeting Specific Enzymes : Preliminary studies suggest that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Substituents Impact : The presence of the ethylthio group enhances lipophilicity, facilitating better membrane permeability and bioavailability.
- Pyrrolo-Pyrimidine Core : This scaffold is known for its ability to interact with various biological targets, making it a versatile structure in drug design .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals significant insights into their biological activities:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl | Pyrrolo[3,2-d]pyrimidine | 10 - 30 | Antitumor |
| Thieno[2,3-d]pyrimidine derivative | Thieno[2,3-d]pyrimidine | 27.6 | Antitumor |
| Benzothiazole derivative | Benzothiazole | >50 | Moderate |
Case Studies
- Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity .
- In Vivo Studies : Preliminary in vivo studies are required to assess the efficacy and safety profile of this compound in animal models before clinical trials can be considered.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs (e.g., fused heterocyclic cores, sulfur-containing substituents) but differ in substitution patterns and functional groups:
Substituent Effects
- Ethylthio vs. Thioxo groups (e.g., AZD4831) exhibit covalent binding properties, whereas ethylthio may act as a leaving group in metabolic reactions .
2-Methoxybenzyl vs. Benzoyl/Phenyl Groups :
Research Findings and Trends
- Thermal Stability : Compounds with methoxy or hydroxyl substituents (e.g., 3b in , melting point 303–304°C) exhibit higher melting points than alkylated analogs (e.g., 3a , 148–150°C), suggesting stronger intermolecular interactions .
- Metabolic Stability : AZD4831’s thioxo group contributes to covalent binding and prolonged half-life, whereas ethylthio groups may undergo oxidative metabolism to sulfoxides or sulfones, reducing bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
